Fmoc-L-Tyr(beta-Gal(Ac4))-OH
Description
Fmoc-L-Tyr(beta-Gal(Ac4))-OH is a glycosylated tyrosine derivative extensively utilized in solid-phase peptide synthesis (SPPS). The compound features a β-D-galactopyranoside moiety attached to the hydroxyl group of tyrosine, with four acetyl (Ac) groups protecting the galactose hydroxyls. The N-terminal α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, enabling its use in stepwise peptide assembly .
This compound is pivotal in synthesizing glycopeptides for studying carbohydrate-protein interactions, vaccine development, and glycobiology research. The acetylated galactose enhances stability during synthesis and modulates solubility, while the Fmoc group allows selective deprotection under mild alkaline conditions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39NO14/c1-20(40)47-19-32-33(49-21(2)41)34(50-22(3)42)35(51-23(4)43)37(53-32)52-25-15-13-24(14-16-25)17-31(36(44)45)39-38(46)48-18-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,30-35,37H,17-19H2,1-4H3,(H,39,46)(H,44,45)/t31-,32?,33?,34?,35?,37?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMFCODGOWOEB-KAIYCMKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison
Physicochemical Properties
| Property | This compound | Fmoc-L-Tyr(3-I)-OH | Fmoc-L-Tyr(tBu)-OH |
|---|---|---|---|
| Molecular Weight | ~800–850 g/mol* | 530 g/mol | 425 g/mol |
| Solubility | Moderate in DMF, DCM | Poor in polar solvents | High in organic solvents |
| Melting Point | 110–130°C (decomposes) | Not reported | 110–130°C |
| Key Reactivity | Acid-labile acetyl groups | Electrophilic iodination | Base-stable tBu group |
*Estimated based on molecular formula C₃₃H₃₇NO₁₄ for analogous Fmoc-L-Thr(beta-Gal(Ac)4)-OH .
Preparation Methods
Materials and Reagents
Glycosylation Reaction
-
Dissolve L-tyrosine (1.0 equiv) in anhydrous DCM (10 mL/mmol) under argon.
-
Add beta-D-galactose tetraacetate trichloroacetimidate (1.2 equiv) and AgOTf (0.2 equiv).
-
Stir at −15°C for 12 hours. Monitor by TLC (ethyl acetate/hexanes 1:1, UV detection).
-
Quench with saturated NaHCO3, extract with DCM, and dry over MgSO4.
-
Concentrate in vacuo to obtain crude Tyr(beta-Gal(Ac4))-OH.
Fmoc Protection
-
Dissolve Tyr(beta-Gal(Ac4))-OH (1.0 equiv) in THF/water (4:1, 15 mL/mmol).
-
Add Fmoc-Cl (1.5 equiv) and NaHCO3 (2.0 equiv) at 0°C.
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Stir for 2 hours, then acidify to pH 3 with 1M HCl.
-
Extract with ethyl acetate, wash with brine, and concentrate.
Purification
Purify the crude product via silica gel chromatography (2–5% methanol in DCM) or preparative HPLC (C18 column, acetonitrile/water gradient).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Glycosylation Methods
| Method | Donor | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Trichloroacetimidate | Beta-Gal(Ac4)-imidate | AgOTf | 72–78% | |
| Bromide | Beta-Gal(Ac4)-Br | BF3·Et2O | 65–70% | |
| Enzymatic | UDP-galactose | Galactosyltransferase | 50–60% | N/A |
The trichloroacetimidate method outperforms bromide-based approaches in yield and stereocontrol, aligning with IRIS Biotech’s protocols for complex glycoconjugates. Enzymatic routes, while stereospecific, suffer from lower yields and substrate specificity limitations.
Challenges and Optimization
Stereochemical Integrity
Beta-glycosidic linkage formation requires rigorous exclusion of moisture and precise temperature control (−15°C). Side products from alpha-anomer formation (<5%) are removed during chromatography.
Q & A
Basic Research Questions
Q. What are the key structural and functional considerations when using Fmoc-L-Tyr(beta-Gal(Ac4))-OH in solid-phase peptide synthesis (SPPS)?
- Answer : The compound features an Fmoc group protecting the α-amino group and a β-galactose moiety with four acetyl (Ac) groups shielding hydroxyls. The Ac4 modification prevents undesired side reactions (e.g., glycosidic bond cleavage) during SPPS . Unlike tert-butyl (tBu) protection in Fmoc-L-Tyr(tBu)-OSu, the beta-Gal(Ac4) group enables post-synthetic deacetylation for glycan-specific functionalization .
Q. How is this compound typically purified and characterized?
- Answer : Purification involves reverse-phase HPLC using C18 columns with acetonitrile/water gradients to separate glycosylated impurities. Characterization employs:
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., MALDI-TOF or ESI-MS).
- NMR : To verify acetyl group integrity (e.g., ¹H NMR peaks at δ ~2.0 ppm for Ac groups).
- HPLC Retention Time : Compared to non-glycosylated analogs (e.g., Fmoc-L-Tyr(tBu)-OH) .
Q. What solvents and conditions are optimal for dissolving this compound in SPPS?
- Answer : The compound is highly hydrophobic due to the Ac4 group. Use DMF or DMSO for dissolution, supplemented with 0.1% HOBt to prevent aggregation. Avoid aqueous buffers until deprotection .
Advanced Research Questions
Q. How can researchers prevent aggregation during SPPS when incorporating this compound into hydrophobic peptide sequences?
- Answer : Aggregation is common in glycosylated or bulky residues. Strategies include:
- Pseudoproline Dipeptides : Integrate residues like Fmoc-Ser[PSI(Me,Me)Pro]-OH to disrupt β-sheet formation .
- Backbone Amide Protection : Use Hmb (2-hydroxy-4-methoxybenzyl) groups to reduce interchain hydrogen bonding.
- Elevated Temperature Synthesis : Perform SPPS at 50°C to improve solubility .
Q. What experimental pitfalls arise when deprotecting the beta-Gal(Ac4) group post-synthesis, and how can they be mitigated?
- Answer : Partial deacetylation or glycan degradation may occur. Optimize conditions:
- Deprotection Reagent : Use 0.5 M hydrazine hydrate in DMF (2 hrs, RT) for selective Ac removal.
- Monitoring : Track progress via TLC (Rf shift) or LC-MS for intermediate masses.
- Contradictions : Avoid strong acids (e.g., TFA) that hydrolyze glycosidic bonds .
Q. How do coupling efficiencies of this compound compare to non-glycosylated analogs, and what activation methods improve yields?
- Answer : Coupling efficiency is reduced due to steric hindrance from the beta-Gal(Ac4) group. Comparative
| Compound | Coupling Yield (%) | Activator Used |
|---|---|---|
| Fmoc-L-Tyr(tBu)-OH | 98 | HBTU |
| This compound | 75 | PyAOP |
| Optimization : Use PyAOP or DIC/Oxyma for higher reactivity. Pre-activate for 5 min before resin addition . |
Q. What analytical techniques resolve contradictions in mass spectrometry data caused by partial acetylation or glycosylation heterogeneity?
- Answer :
- High-Resolution MS (HRMS) : Differentiate between Ac4 (theoretical Δm/z = 170.1) and partially deacetylated species.
- HILIC Chromatography : Separate glycoforms based on hydrophilicity.
- Enzymatic Digestion : Use galactosidases to confirm glycan presence .
Methodological Notes
- Synthesis Optimization : For glycosylated peptides, perform iterative coupling (2×30 min) with 3-fold excess of this compound to ensure complete incorporation .
- Stability : Store the compound at -20°C under argon to prevent acetyl group hydrolysis. Monitor via ¹H NMR for degradation (e.g., acetate peaks at δ ~1.8 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
